

Technical Support Center: Deconvolution of Radon-220 and Radon-222 Spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deconvolution of **Radon-220** (Thoron) and Radon-222 spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary alpha-emitting progeny of Radon-222 and **Radon-220** that are relevant for spectral analysis?

A1: The primary alpha-emitting progeny of interest for spectral analysis are Polonium-218 (^{218}Po) and Polonium-214 (^{214}Po) from the Radon-222 decay chain, and Polonium-216 (^{216}Po) and Polonium-212 (^{212}Po) from the **Radon-220** decay chain. Additionally, Bismuth-212 (^{212}Bi) in the **Radon-220** decay chain can also undergo alpha decay.

Q2: Why is deconvolution of **Radon-220** and Radon-222 spectra necessary?

A2: Deconvolution is necessary because the alpha particle energies of some progeny from the **Radon-220** and Radon-222 decay chains are very close, leading to overlapping peaks in the alpha spectrum. Specifically, the alpha peak of ^{218}Po (from Radon-222) can overlap with the alpha peak of ^{212}Bi (from **Radon-220**), making it difficult to distinguish their individual contributions without specialized software and algorithms.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q3: What is the fundamental difference in the decay chains of Radon-222 and **Radon-220** that influences measurement strategies?

A3: The most significant difference is the half-life of the parent radon isotope. Radon-222 has a half-life of 3.8 days, while **Radon-220** (Thoron) has a much shorter half-life of 55.6 seconds.[4] [5] This short half-life of Thoron means its progeny are often found in high concentrations near their source, such as building materials, which can lead to significant interference in Radon-222 measurements.[6]

Q4: What are the common types of detectors used for alpha spectrometry of radon progeny?

A4: Common detectors include silicon detectors (e.g., Passivated Implanted Planar Silicon - PIPS), scintillation cells, and solid-state nuclear track detectors (SSNTDs).[7][8][9] The choice of detector can impact the energy resolution of the resulting spectrum.[10]

Troubleshooting Guides

Issue 1: Poor Energy Resolution in the Alpha Spectrum

Possible Cause	Troubleshooting Step
Degraded Detector Surface	Inspect the detector for contamination or damage. Clean the detector surface according to the manufacturer's instructions.
Incorrect Detector-Source Geometry	Ensure the distance between the sample (e.g., filter) and the detector is optimized and consistent with the calibration setup. A distance of 2 mm is often used.[10]
High Vacuum Chamber Pressure	Check the vacuum level in the spectrometry chamber. A poor vacuum can cause energy straggling of the alpha particles.
Inappropriate Filter Type	The type of filter used to collect radon progeny can affect energy resolution. Polycarbonate filters may offer better resolution than nitrocellulose filters.[10]
Electronic Noise	Check all cable connections for the preamplifier, amplifier, and multichannel analyzer (MCA). Ensure proper grounding of the system.

Issue 2: Inaccurate Peak Fitting and Deconvolution

Possible Cause	Troubleshooting Step
Incorrect Peak Shape Function	Ensure the software is using an appropriate peak shape function (e.g., Gaussian, Voigt) that accurately models the experimental peaks.
Inadequate Deconvolution Algorithm	Some software may use different deconvolution algorithms (e.g., least-squares, Bayesian). [10] [11] It may be necessary to use more advanced software or methods for complex spectra. [2]
Low Counting Statistics	Increase the sample counting time to improve the statistical significance of the peaks, which will aid the fitting algorithm.
Unaccounted for Background	Perform a background measurement with no sample present and subtract it from the sample spectrum before performing the deconvolution. [2]

Issue 3: Interference from **Radon-220** (Thoron) in Radon-222 Measurements

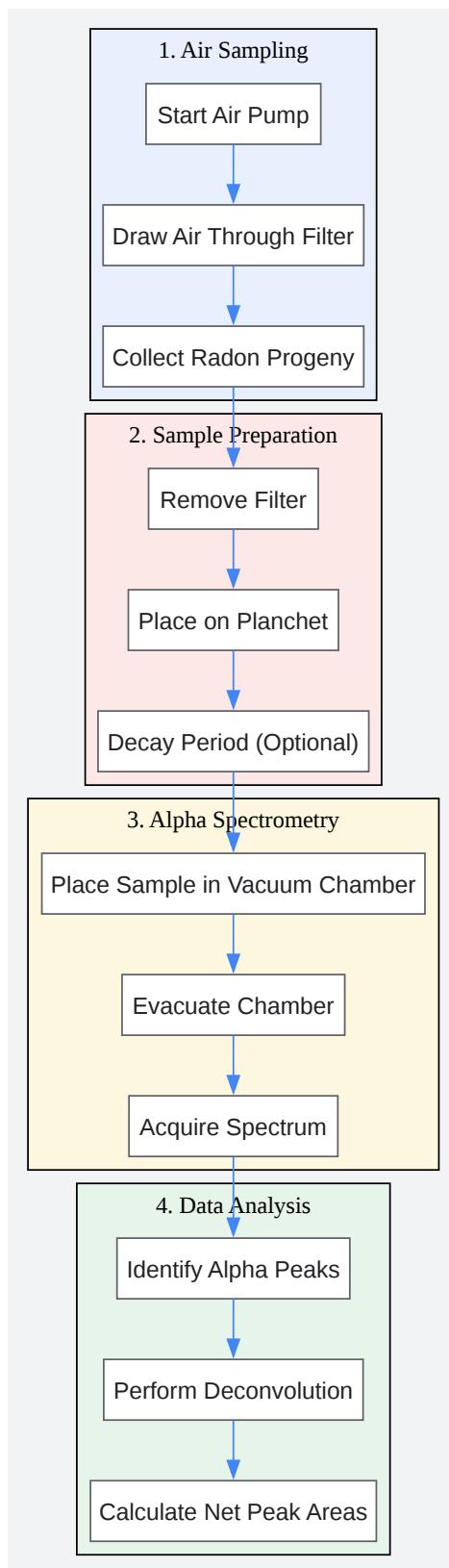
Possible Cause	Troubleshooting Step
Proximity to Thoron Sources	Be aware of materials that can emit Thoron, such as certain building materials. If possible, perform measurements away from these sources. [6]
Insufficient Delay for Thoron Decay	When sampling air, use a delay chamber or increase the time between sampling and measurement to allow the short-lived Thoron and its progeny to decay. A delay of at least 60 minutes is recommended for samples containing both radon and thoron progeny. [12]
Inadequate Deconvolution of Overlapping Peaks	The alpha peaks of ^{218}Po (from ^{222}Rn) and ^{212}Bi (from ^{220}Rn) can overlap. Ensure your analysis software can accurately deconvolve these peaks. [2] [3]

Data Presentation

Table 1: Key Alpha-Emitting Isotopes in Radon-222 and **Radon-220** Decay Chains

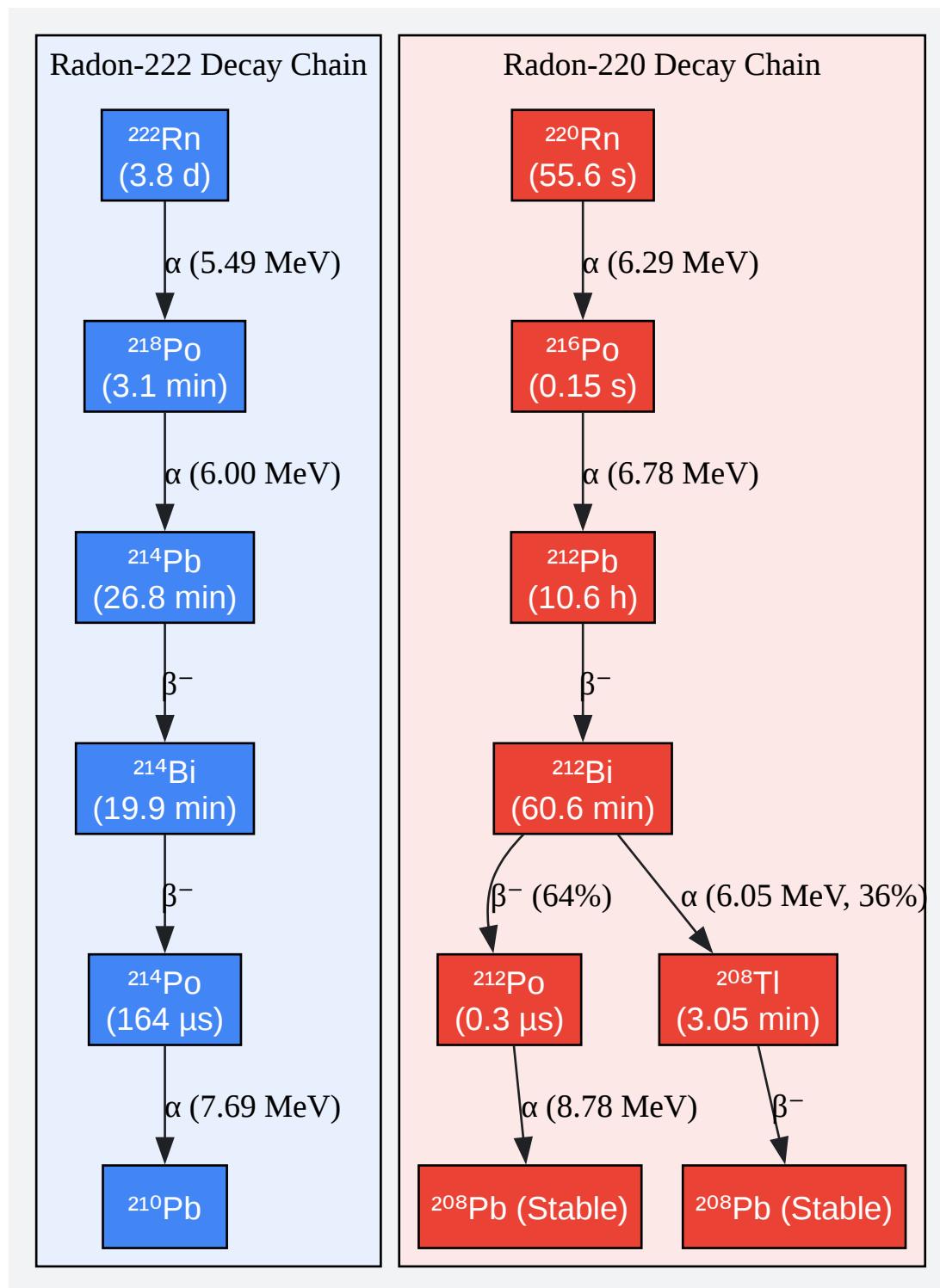
Isotope	Parent Isotope	Half-Life	Alpha Energy (MeV)
Radon-222 (^{222}Rn)	Radium-226 (^{226}Ra)	3.82 days	5.49
Polonium-218 (^{218}Po)	Radon-222 (^{222}Rn)	3.10 minutes	6.00
Polonium-214 (^{214}Po)	Bismuth-214 (^{214}Bi)	164.3 μs	7.69
Radon-220 (^{220}Rn)	Radium-224 (^{224}Ra)	55.6 seconds	6.29
Polonium-216 (^{216}Po)	Radon-220 (^{220}Rn)	0.145 seconds	6.78
Bismuth-212 (^{212}Bi)	Lead-212 (^{212}Pb)	60.55 minutes	6.05 (33.7% branch)
Polonium-212 (^{212}Po)	Bismuth-212 (^{212}Bi)	0.299 μs	8.78

Note: Alpha energies can have slight variations depending on the data source. The values presented are commonly accepted.

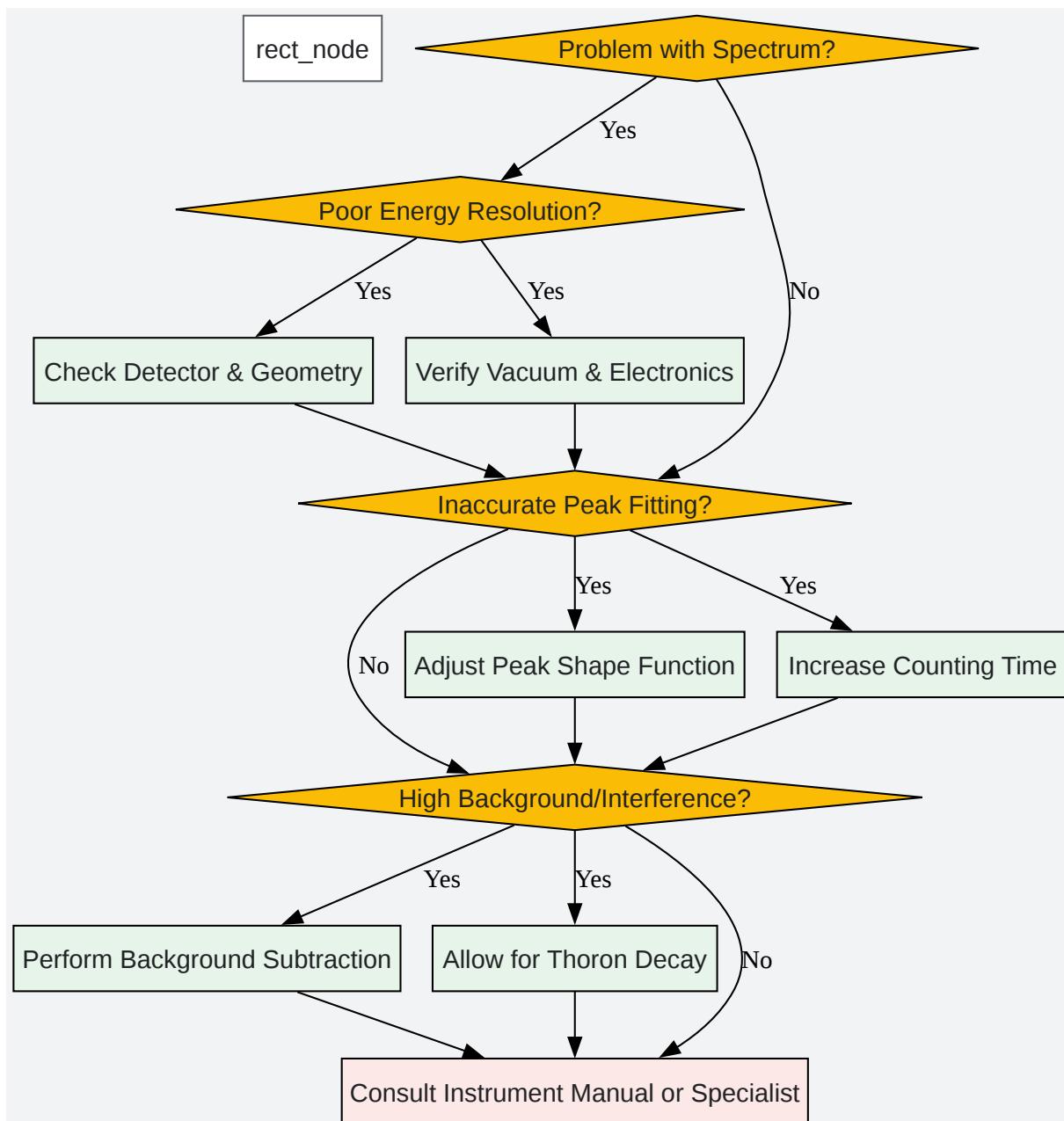

Experimental Protocols

Protocol: Alpha Spectrometry of Radon Progeny Collected on a Filter

- Air Sampling:
 - Use a low-flow air pump to draw a known volume of air through a filter (e.g., polycarbonate or nitrocellulose) for a specified sampling time (e.g., 5 minutes).[\[7\]](#)
 - The filter will collect the radon decay products present in the air.
- Sample Preparation and Decay Period:
 - After sampling, carefully remove the filter using forceps and place it on a planchet.
 - If discriminating against Thoron progeny is desired, allow the sample to decay for a specific period (e.g., at least 60 minutes) before counting.[\[12\]](#) This allows the short-lived ^{220}Rn progeny to decay significantly.
- Alpha Spectrometry Measurement:
 - Place the planchet with the filter in the vacuum chamber of the alpha spectrometer, ensuring a fixed and reproducible geometry with respect to the detector.
 - Evacuate the chamber to the recommended vacuum level.
 - Acquire the alpha spectrum for a predetermined counting time. The time should be sufficient to obtain good counting statistics.
- Spectrum Analysis and Deconvolution:
 - Use specialized software to analyze the acquired spectrum.
 - Identify the alpha peaks corresponding to the various radon progeny.


- Perform a deconvolution of the spectrum to separate overlapping peaks, particularly the ^{218}Po and ^{212}Bi peaks.[2]
- The software should fit the peaks with an appropriate function and calculate the net area for each peak, which is proportional to the activity of the corresponding isotope.[1]

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Experimental workflow for Radon progeny alpha spectrometry.

[Click to download full resolution via product page](#)

Caption: Alpha decay pathways for Radon-222 and **Radon-220**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for Radon spectra deconvolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Analysis of 222Rn and 220Rn Natural Radioactivity for Local Hazard Estimation: The Case Study of Cerveteri (Central Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radon - Health Risks of Radon and Other Internally Deposited Alpha-Emitters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radon Measurement Methods - NRPP [nrpp.info]
- 8. Study On The Method To Analyze Concentrations of Rn-222 And Rn-220 In The Air Using Solid State Nuclear Track Detector LR115 [inis.iaea.org]
- 9. diva-portal.org [diva-portal.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. A method of discriminating transuranic radionuclides from radon progeny using low-resolution alpha spectroscopy and curve-fitting techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Deconvolution of Radon-220 and Radon-222 Spectra]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213171#deconvolution-of-radon-220-and-radon-222-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com